molecular formula C6H6N4 B14725958 Propanedinitrile, 2-imidazolidinylidene- CAS No. 5624-24-8

Propanedinitrile, 2-imidazolidinylidene-

Cat. No.: B14725958
CAS No.: 5624-24-8
M. Wt: 134.14 g/mol
InChI Key: NKBAQZIFMASAMD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-imidazolidinylidene- (CAS: 135017-30-0; molecular formula: C₁₉H₂₆N₆O) is a nitrile-containing heterocyclic compound derived from structural modifications of ranitidine, a histamine H₂-receptor antagonist . Its core structure features a 2-imidazolidinylidene moiety fused with a propanedinitrile group, enabling dual pharmacological actions: acetylcholinesterase (AChE) inhibition and gastrointestinal (GI) motility enhancement . Early studies demonstrated that introducing substituents (e.g., benzyl, thioether groups) at the N-3 position of the imidazolidinylidene ring significantly amplifies its bioactivity, making it a potent gastroprokinetic agent with minimal H₂-receptor affinity .

Properties

CAS No.

5624-24-8

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-imidazolidin-2-ylidenepropanedinitrile

InChI

InChI=1S/C6H6N4/c7-3-5(4-8)6-9-1-2-10-6/h9-10H,1-2H2

InChI Key

NKBAQZIFMASAMD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C(C#N)C#N)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, 2-imidazolidinylidene- typically involves the reaction of imidazolidine derivatives with propanedinitrile under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidinylidene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-imidazolidinylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidinylidene derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism by which propanedinitrile, 2-imidazolidinylidene- exerts its effects involves binding to specific molecular targets such as the histamine H3 receptor. This binding inhibits the receptor’s activity, leading to increased release of neurotransmitters like histamine, serotonin, dopamine, and acetylcholine. These neurotransmitters play crucial roles in various physiological processes, including cognition, attention, and feeding behavior .

Comparison with Similar Compounds

Structural Analogs

Key derivatives of propanedinitrile, 2-imidazolidinylidene- were synthesized to optimize AChE inhibition and GI motility stimulation. Substituent effects are summarized below:

Compound Substituent(s) AChE IC₅₀ (nM) Ileal Contraction EC₃₀ (nM) H₂-Receptor Affinity Reference
2 Parent compound (ranitidine derivative) 15.0 25.0 Moderate
3 N-3 benzyl 8.2 12.0 Low
4 N-3 4-fluorobenzyl 7.5 10.5 Low
12 Thioether + N-3 benzyl 3.6 2.1 Negligible
13 Thioether + N-3 4-fluorobenzyl 2.7 2.5 Negligible
19 (KW-5092) Piperidinomethyl-furanyl 0.75* 0.25* Negligible

*Compound 19 exhibited 20× and 100× greater AChE inhibition and ileal contraction potentiation than ranitidine, respectively .

Key Findings :

  • Thioether substitution (e.g., compounds 12, 13) enhances potency by improving electron-withdrawing effects, stabilizing interactions with AChE’s catalytic site .
  • Bulkier N-3 substituents (e.g., 4-fluorobenzyl) increase lipophilicity, enhancing membrane penetration and target engagement .
  • Unlike ranitidine, these derivatives lack significant H₂-receptor binding, reducing side effects like acid suppression .
Functional Analogs

Propanedinitrile derivatives outperform other gastroprokinetic agents in selectivity and potency:

Compound/Drug Mechanism of Action AChE IC₅₀ (nM) GI Motility Enhancement H₂-Receptor Blocking Reference
Propanedinitrile (12) AChE inhibition + Cholinergic activation 3.6 ++++ No
Ranitidine H₂-receptor antagonism N/A + Yes
AS-4370 5-HT₄ receptor agonism N/A +++ No
Cisapride 5-HT₄ receptor agonism N/A ++++ No
Neostigmine AChE inhibition 2.0* +++ No

*Neostigmine’s IC₅₀ is lower, but it lacks GI selectivity and causes systemic cholinergic side effects .

Key Findings :

  • Propanedinitrile derivatives uniquely combine AChE inhibition with direct cholinergic activation, avoiding off-target effects seen in 5-HT₄ agonists (e.g., cardiac arrhythmias with cisapride) .
  • AS-4370 and metoclopramide exhibit narrower efficacy spectra, stimulating motility only in specific GI regions .
  • Compared to neostigmine , propanedinitrile derivatives show superior GI selectivity and longer duration of action .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Propanedinitrile derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves condensation reactions using propanedinitrile as a precursor. For example, adjusting the molar ratio of propanedinitrile to other reactants (e.g., aldehydes or ketones) significantly influences product selectivity. A 2:1 molar ratio of propanedinitrile to aldehyde derivatives increases the yield of cyclized products . Solvent choice (e.g., dioxane) and reaction time (24 hours at room temperature) are critical for achieving high purity .
  • Data Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid side products.

Q. How can spectroscopic and crystallographic techniques characterize Propanedinitrile derivatives?

  • Methodology :

  • Spectral Analysis : Use NMR (¹H/¹³C) to confirm hydrogenation patterns and nitrile group presence. Mass spectrometry (MS) determines molecular weight (e.g., 249.0635 g/mol for bromophenyl derivatives) .
  • Crystallography : ORTEP-III software generates 3D structural models from X-ray diffraction data, highlighting bond angles and torsional strain . SMILES strings (e.g., OC(=C(C#N)C#N)c1ccc(Br)cc1) and InChI keys enable digital structure validation .
    • Data Contradictions : Discrepancies may arise from tautomeric forms or solvent-induced conformational changes.

Q. What safety protocols are essential for handling Propanedinitrile derivatives in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN).
  • Waste Disposal : Segregate nitrile-containing waste and consult certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of Propanedinitrile derivatives in cycloaddition reactions?

  • Methodology : The electron-withdrawing nature of nitrile groups enhances electrophilicity, facilitating [2+2] or [4+2] cycloadditions. Substituents like bromine or chlorine on aromatic rings introduce steric hindrance, slowing reaction kinetics .
  • Data Contradictions : Conflicting reports on reaction rates may stem from solvent polarity (e.g., DMSO vs. THF) or catalyst choice.

Q. What computational tools predict the stability and tautomeric equilibria of Propanedinitrile derivatives?

  • Methodology :

  • Quantum Chemistry : Use density functional theory (DFT) to calculate energy barriers for tautomerization (e.g., keto-enol shifts) .
  • QSPR Models : Predict logP values (e.g., 0.3 for oxabicyclo derivatives) to assess hydrophobicity and bioavailability .
    • Validation : Cross-reference computational results with experimental IR/Raman spectra to confirm tautomeric states.

Q. How do Propanedinitrile derivatives interact with biological targets, such as enzyme active sites?

  • Methodology :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like IGF-1R, guided by crystallographic data .
  • In Vitro Assays : Evaluate IC₅₀ values (e.g., 7 μM for AG-1024) using kinase inhibition assays .
    • Limitations : False positives may occur due to non-specific interactions with thiol groups in proteins.

Q. What strategies resolve contradictions in reported spectral data for Propanedinitrile derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine 2D-NMR (COSY, HSQC) with X-ray crystallography to assign ambiguous peaks .
  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to track tautomerization in dynamic NMR experiments .
    • Case Study : Discrepancies in hydrogen bond donor counts (e.g., 0 vs. 1) may arise from protonation state variations in different solvents .

Key Notes

  • Use IUPAC names (e.g., [Chloro(phenyl)methylidene]propanedinitrile) for precise communication .
  • Advanced studies require interdisciplinary approaches (e.g., synthesis + computational modeling) to address data inconsistencies.

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